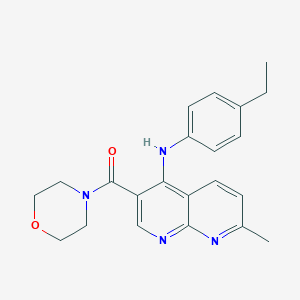
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H13F2N3O2 and its molecular weight is 305.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Prediction of Biological Activity
The synthesis of novel bicyclic systems, including compounds similar to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one", demonstrates the chemical interest in oxadiazole derivatives. A study by Kharchenko, Detistov, and Orlov (2008) on polycyclic systems containing the 1,2,4-oxadiazole ring highlights the one-pot condensation processes used to create these compounds. The biological activity of these synthesized compounds was predicted, showcasing their potential in medical and pharmaceutical applications Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds.
Anticancer and Antimicrobial Activities
Further research into 1,2,4-oxadiazole derivatives reveals their potential as anticancer and antimicrobial agents. Zhang et al. (2005) discovered a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, which showed good activity against several breast and colorectal cancer cell lines. This study underscores the therapeutic potential of oxadiazole derivatives in cancer treatment Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Neurological Applications
The neurological applications of similar compounds are explored through their binding affinity to the GABAA/benzodiazepine receptor. A study by Tenbrink, Im, Sethy, Tang, and Carter (1994) on imidazo[1,5-a]quinoxaline amides and carbamates, which share structural features with oxadiazole derivatives, demonstrated a range of intrinsic efficacies. These findings suggest potential uses in neurological disorders and as sedatives or anesthetics Tenbrink, R., Im, W., Sethy, V., Tang, A. H., & Carter, D. (1994). Journal of Medicinal Chemistry.
Electronic and Photoluminescent Applications
On the materials science front, oxadiazole derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and photoluminescent materials. Jin et al. (2014) developed efficient OLEDs using iridium complexes with oxadiazole ligands, demonstrating the role of these compounds in improving device performance and efficiency Jin, Y., Wang, C.-C., Xue, L.-S., Li, T.-Y., Zhang, S., Liu, X., Liang, X., Zheng, Y.-X., & Zuo, J. (2014). Journal of Organometallic Chemistry.
Propiedades
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-10-4-11(17)6-12(5-10)20-7-9(3-13(20)21)15-18-14(19-22-15)8-1-2-8/h4-6,8-9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEBBZMBDXWLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)
![methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2528043.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)
![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

![4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione](/img/structure/B2528060.png)

![2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2528063.png)
